Cas no 130622-07-0 ((2r)-2-(tert-butoxycarbonylamino)-3-[2-(tert-butoxycarbonylamino) Ethylsulfanyl]propanoic Acid)

(2r)-2-(tert-butoxycarbonylamino)-3-[2-(tert-butoxycarbonylamino) Ethylsulfanyl]propanoic Acid structure
130622-07-0 structure
Product Name:(2r)-2-(tert-butoxycarbonylamino)-3-[2-(tert-butoxycarbonylamino) Ethylsulfanyl]propanoic Acid
Numero CAS:130622-07-0
MF:C15H28N2O6S
MW:364.45762348175
CID:1226182
PubChem ID:46737364
Update Time:2025-04-20

(2r)-2-(tert-butoxycarbonylamino)-3-[2-(tert-butoxycarbonylamino) Ethylsulfanyl]propanoic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (2R)-2-(tert-butoxycarbonylamino)-3-[2-(tert-butoxycarbonylamino) ethylsulfanyl]propanoic acid
    • Di-Boc-S-(2-aminoethyl)-L-cysteine
    • (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]propanoic acid
    • 130622-07-0
    • DTXSID301119972
    • 1-(1,1-Dimethylethyl) (3R)-3-carboxy-11,11-dimethyl-9-oxo-10-oxa-5-thia-2,8-diazadodecanoate
    • 10-Oxa-5-thia-2,8-diazadodecanoic acid,3-carboxy-11,11-dimethyl-9-oxo-, 1-(1,1-dimethylethyl) ester, (3R)-
    • SCHEMBL2191384
    • (2r)-2-(tert-butoxycarbonylamino)-3-[2-(tert-butoxycarbonylamino) Ethylsulfanyl]propanoic Acid
    • MDL: MFCD12547716
    • Inchi: 1S/C15H28N2O6S/c1-14(2,3)22-12(20)16-7-8-24-9-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1
    • Chiave InChI: IEQFHDBZITZXMZ-JTQLQIEISA-N
    • Sorrisi: S(CCNC(=O)OC(C)(C)C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 364.16694
  • Massa monoisotopica: 364.16680779g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 13
  • Complessità: 442
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 139Ų

Proprietà sperimentali

  • PSA: 113.96
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.